1-(2-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE
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Overview
Description
1-(2-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of diethanolamine with ammonia or the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride in the presence of a base such as pyridine.
Addition of the Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group can be added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
1-(2-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application but may include signal transduction pathways, metabolic pathways, and others.
Comparison with Similar Compounds
2-METHYL-1-(2-METHYLBENZOYL)PIPERIDINE: Similar structure but lacks the phenylprop-2-en-1-yl group.
Piperazine Derivatives: Various piperazine derivatives with different substituents on the nitrogen atoms.
Uniqueness: 1-(2-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is unique due to the presence of both the benzoyl and phenylprop-2-en-1-yl groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
(2-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-18-8-5-6-12-20(18)21(24)23-16-14-22(15-17-23)13-7-11-19-9-3-2-4-10-19/h2-12H,13-17H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKPHBQQYNQSAE-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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